molecular formula C9H13N2NaO3 B229522 Probarbital sodium CAS No. 143-82-8

Probarbital sodium

Cat. No.: B229522
CAS No.: 143-82-8
M. Wt: 220.20 g/mol
InChI Key: FSOSKSIAEUKJIK-UHFFFAOYSA-M
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Description

Probarbital Sodium: is a barbiturate derivative that has been used primarily as a sedative and anticonvulsant. It is a central nervous system depressant that works by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This compound is known for its long-lasting effects and is used in the treatment of various types of seizures, except for absence seizures .

Preparation Methods

Synthetic Routes and Reaction Conditions: Probarbital Sodium can be synthesized by reacting phenobarbital with sodium hydroxide in a suitable solvent such as acetone. The reaction involves dissolving phenobarbital and sodium hydroxide in acetone, followed by the removal of the solvent to obtain the sodium salt .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards. The use of high-performance liquid chromatography (HPLC) is common for quality control and to ensure the stability of the compound .

Chemical Reactions Analysis

Types of Reactions: Probarbital Sodium undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of hydroxylated metabolites.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the barbiturate ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols are often used in substitution reactions.

Major Products Formed:

    Oxidation: Hydroxylated derivatives of this compound.

    Reduction: Reduced forms of the barbiturate ring.

    Substitution: Various substituted barbiturates depending on the nucleophile used.

Scientific Research Applications

Probarbital Sodium has a wide range of applications in scientific research:

Mechanism of Action

Probarbital Sodium exerts its effects by enhancing the activity of GABA at the GABA-A receptors. This leads to an increase in synaptic inhibition, which elevates the seizure threshold and reduces the spread of seizure activity in the brain. Additionally, this compound may inhibit calcium channels, resulting in a decrease in excitatory neurotransmitter release .

Comparison with Similar Compounds

Uniqueness: Probarbital Sodium is unique in its long duration of action and its specific use in treating various types of seizures. Unlike some other barbiturates, it is not commonly used for sedation or anesthesia, making it more specialized for anticonvulsant therapy .

Properties

IUPAC Name

sodium;5-ethyl-5-propan-2-ylpyrimidin-3-ide-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3.Na/c1-4-9(5(2)3)6(12)10-8(14)11-7(9)13;/h5H,4H2,1-3H3,(H2,10,11,12,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOSKSIAEUKJIK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)[N-]C1=O)C(C)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N2NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143-82-8
Record name Probarbital sodium [INN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PROBARBITAL SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDA0W423G6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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